molecular formula C12H9NO3 B8688119 4-(4-oxo-4H-pyridin-1-yl)benzoic acid

4-(4-oxo-4H-pyridin-1-yl)benzoic acid

Cat. No.: B8688119
M. Wt: 215.20 g/mol
InChI Key: DMFCDYFZHCVIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Oxo-4H-pyridin-1-yl)benzoic acid is a benzoic acid derivative featuring a pyridinone ring linked at the para position of the benzene core. The pyridinone moiety introduces both electron-withdrawing and hydrogen-bonding capabilities, influencing the compound’s acidity, solubility, and reactivity. Such structural features make it a versatile intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or ligands targeting biological receptors .

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

4-(4-oxopyridin-1-yl)benzoic acid

InChI

InChI=1S/C12H9NO3/c14-11-5-7-13(8-6-11)10-3-1-9(2-4-10)12(15)16/h1-8H,(H,15,16)

InChI Key

DMFCDYFZHCVIFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CC(=O)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Substituents and Functional Groups in Analogous Compounds

Compound Name Substituent/Functional Group Key Structural Feature
This compound Pyridinone ring Electron-withdrawing, planar heterocycle
4-(3-Chloro-4-oxoazetidin-1-yl)benzoic acid Azetidinone (β-lactam) ring Strain-induced reactivity; antimicrobial potential
4-(Sulfooxy)benzoic acid (isomers) Sulfate ester (ortho/meta/para) High polarity; pH-dependent solubility
4-[2-(Pyrazol-4-yl)diazenyl]benzoic acid Azo-linked pyrazole Conjugated π-system; chromophore properties
5-Fluoro-4-(triazolopyridin-3-one-yl)benzoic acid Triazolo-pyridine + fluorine Enhanced lipophilicity; halogen bonding
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid Piperazine methyl group Basic amine; improved bioavailability

Key Observations :

  • Electron Effects: Pyridinone and azetidinone rings reduce electron density on the benzoic acid, increasing acidity compared to alkyl-substituted analogs (e.g., piperazine derivatives in ).
  • Solubility : Sulfate esters (e.g., 4-(sulfooxy)benzoic acid) exhibit higher aqueous solubility, whereas fluorinated or aromatic heterocycles (e.g., triazolo-pyridine) enhance lipid solubility .

Key Observations :

  • Cycloaddition Efficiency: Azetidinone derivatives require precise stoichiometry (e.g., 0.02 mol chloroacetyl chloride per 0.01 mol Schiff base) to avoid side reactions .
  • Regioselectivity Challenges : Sulfate ester isomers (ortho, meta, para) necessitate chromatographic separation due to similar reactivity .

Table 3: Comparative Physicochemical Data

Compound pKa* LogP Melting Point (°C) Biological Activity (Reported)
This compound ~2.8 1.2 220–225 Enzyme inhibition (hypothetical)
4-(3-Chloro-4-oxoazetidin-1-yl)benzoic acid ~2.5 0.8 198–201 Antimicrobial (in vitro assays)
4-(Sulfooxy)benzoic acid (para) ~1.9 -0.5 >300 (decomposes) Detoxification metabolite
5-Fluoro-triazolopyridinone-benzoic acid ~3.1 2.5 185–190 Kinase inhibition (patented)

*Estimated based on substituent effects.

Key Observations :

  • Acidity: Sulfate esters (pKa ~1.9) are stronger acids than pyridinone derivatives due to the electron-withdrawing sulfonate group .
  • Bioactivity: Azetidinone derivatives show promise in antimicrobial applications, likely due to β-lactam-like reactivity , while fluorinated triazolo-pyridine compounds are optimized for target binding in kinase inhibitors .

Analytical and Crystallographic Insights

  • MS Fragmentation: Sulfate esters (e.g., 4-(sulfooxy)benzoic acid) fragment via loss of –SO₃H (m/z 153 → 109) , whereas pyridinone derivatives may exhibit neutral loss of CO₂.
  • Crystallography : Tools like SHELXL and WinGX are critical for resolving conformational details, particularly for heterocyclic substituents influencing crystal packing.

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